(R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.: 2010973-00-7
VCID: VC5937911
InChI: InChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-4-3-8(5-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3/t10-/m0/s1
SMILES: CC(C)C1COC(=N1)C2=NC=C(C=C2)C(F)(F)F
Molecular Formula: C12H13F3N2O
Molecular Weight: 258.244

(R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

CAS No.: 2010973-00-7

Cat. No.: VC5937911

Molecular Formula: C12H13F3N2O

Molecular Weight: 258.244

* For research use only. Not for human or veterinary use.

(R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole - 2010973-00-7

Specification

CAS No. 2010973-00-7
Molecular Formula C12H13F3N2O
Molecular Weight 258.244
IUPAC Name (4R)-4-propan-2-yl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-4-3-8(5-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3/t10-/m0/s1
Standard InChI Key ILENSZIBAAQNCZ-JTQLQIEISA-N
SMILES CC(C)C1COC(=N1)C2=NC=C(C=C2)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereochemistry

The compound’s IUPAC name, (4R)-4-propan-2-yl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole, reflects its bicyclic structure. The dihydrooxazole ring (4,5-dihydro-1,3-oxazole) is fused to a pyridine ring substituted with a trifluoromethyl (-CF3_3) group at the 5-position. The R-configuration at the 4-position of the oxazole ring introduces stereochemical specificity, which is critical for its interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H13F3N2O\text{C}_{12}\text{H}_{13}\text{F}_{3}\text{N}_{2}\text{O}
Molecular Weight258.244 g/mol
SMILESCC(C)C1COC(=N1)C2=NC=C(C=C2)C(F)(F)F
InChIKeyILENSZIBAAQNCZ-JTQLQIEISA-N
Purity (Commercial)≥95%

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound resistant to oxidative degradation. This group’s electron-withdrawing properties also influence the pyridine ring’s electronic environment, potentially modulating binding affinity in enzyme interactions.

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis of (R)-4-Isopropyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves stereoselective cyclization of precursors. A typical route includes:

  • Preparation of the pyridine precursor: 2-Chloro-5-(trifluoromethyl)pyridine is functionalized via nucleophilic substitution.

  • Formation of the oxazoline ring: Reaction with a chiral amino alcohol (e.g., (R)-2-amino-3-methyl-1-butanol) under acidic conditions induces cyclization.

Advanced Techniques for Efficiency

  • Continuous flow chemistry: Reduces reaction time and improves yield by maintaining precise temperature control.

  • Catalytic asymmetric synthesis: Chiral catalysts such as palladium complexes enhance enantiomeric excess (ee), critical for pharmaceutical applications .

Biological Activity and Mechanism of Action

Cytochrome P450 Inhibition

Preliminary studies indicate that the compound acts as a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. By modulating drug metabolism, it could improve the pharmacokinetics of co-administered therapeutics. For example, inhibition of CYP3A4 may reduce the first-pass metabolism of drugs like statins, enhancing their bioavailability.

Structure-Activity Relationships (SAR)

  • Stereochemical dependence: The R-configuration at the 4-position is essential for binding to the heme iron of P450 enzymes. The S-enantiomer shows markedly reduced activity .

  • Role of the trifluoromethyl group: The -CF3_3 group increases membrane permeability and stabilizes interactions with hydrophobic enzyme pockets.

Applications in Medicinal Chemistry

Lead Compound for Drug Discovery

The compound serves as a precursor in synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its rigid bicyclic structure provides a scaffold for introducing functional groups that target specific binding sites.

Case Study: Anticancer Agent Development

Derivatives of this compound have shown in vitro activity against non-small cell lung cancer (NSCLC) cell lines. Modifications at the oxazole ring’s 4-position (e.g., replacing isopropyl with cyclopropyl) improved potency by 40% in preliminary assays .

Comparison with Structural Analogues

(R)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

This analogue lacks the trifluoromethyl group, resulting in lower metabolic stability and reduced affinity for CYP450 enzymes. Its molecular weight (204.27 g/mol) is significantly lower, impacting pharmacokinetics .

(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

The S-enantiomer exhibits a 10-fold decrease in CYP3A4 inhibition compared to the R-form, underscoring the importance of stereochemistry in biological activity .

Future Directions and Research Opportunities

Expanding Therapeutic Indications

Ongoing research explores the compound’s potential in neurodegenerative diseases, where CYP450 inhibition could mitigate neuroinflammation. Preclinical models of Alzheimer’s disease are currently under investigation.

Improving Synthetic Accessibility

Efforts to develop one-pot synthesis methods aim to reduce production costs. Catalytic systems using iron-based nanoparticles are being tested for greener and scalable manufacturing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator